Formyl bromide

Catalog No.
S14341319
CAS No.
7726-11-6
M.F
CHBrO
M. Wt
108.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Formyl bromide

CAS Number

7726-11-6

Product Name

Formyl bromide

IUPAC Name

formyl bromide

Molecular Formula

CHBrO

Molecular Weight

108.92 g/mol

InChI

InChI=1S/CHBrO/c2-1-3/h1H

InChI Key

AIFARXRIYKCEEV-UHFFFAOYSA-N

Canonical SMILES

C(=O)Br

Formyl bromide, with the chemical formula HCOBr, is an organic compound classified as a formyl halide. It consists of a formyl group (-CHO) bonded to a bromine atom. This compound is notable for its reactivity and instability, typically existing only under specific conditions. Formyl bromide can be synthesized from the reaction of formyl radicals with bromine or through other chemical processes involving formylation reactions. Its structure features a carbon atom double-bonded to an oxygen atom and single-bonded to a hydrogen atom and a bromine atom, making it a key intermediate in various organic syntheses.

  • Formation from Formyl Radical: It can be generated via the reaction of a formyl radical with bromine gas:
    HCO+Br2HCOBr+Br\text{HCO}+\text{Br}_2\rightarrow \text{HCOBr}+\text{Br}
    This reaction highlights the formation of formyl bromide from simpler precursors .
  • Reactivity with Nucleophiles: As a reactive electrophile, formyl bromide can undergo nucleophilic addition reactions. For example, it can react with alcohols to form corresponding esters or ethers.
  • Decomposition: Formyl bromide is known to decompose readily, particularly upon exposure to moisture or heat, leading to the formation of various products including hydrogen bromide and other aldehydes.

Formyl bromide can be synthesized through several methods:

  • Direct Halogenation: The most straightforward method involves the direct halogenation of formaldehyde using bromine:
    HCHO+Br2HCOBr+HBr\text{HCHO}+\text{Br}_2\rightarrow \text{HCOBr}+\text{HBr}
  • From Formyl Radicals: As mentioned earlier, it can be produced from the reaction between formyl radicals and bromine .
  • Formylation Reactions: Formyl bromide may also be generated indirectly through various formylation reactions that utilize halogenated reagents.

Formyl bromide finds applications primarily in organic synthesis:

  • Intermediate in Synthesis: It serves as an important intermediate for synthesizing other organic compounds, particularly in the production of aldehydes and carboxylic acids.
  • Reagent in Organic Chemistry: Due to its electrophilic nature, it is used as a reagent for introducing formyl groups into aromatic compounds via electrophilic aromatic substitution reactions.
  • Potential Use in Material Science: Its reactivity may be exploited in developing new materials or polymers, although practical applications remain limited due to its instability.

Interaction studies involving formyl bromide focus on its reactivity with various nucleophiles and its stability under different conditions:

  • Kinetic Studies: Research has shown that formyl bromide can react rapidly with nucleophiles such as amines and alcohols, forming stable adducts .
  • Spectroscopic Analysis: Infrared spectroscopy has been utilized to study the vibrational modes of formyl bromide, providing insights into its molecular structure and stability .
  • Reactivity with Other Compounds: Studies have indicated that formyl bromide can participate in complex reactions involving other halides or organometallic reagents.

Formyl bromide belongs to a class of compounds known as formyl halides. Here are some similar compounds along with their unique characteristics:

Compound NameChemical FormulaUnique Features
Formyl chlorideHCOClMore stable than formyl bromide; used widely in synthesis
Formyl fluorideHCOFHighly reactive; used in specialized organic reactions
AcetaldehydeC₂H₄OA simple aldehyde; more stable and commonly used
BenzaldehydeC₇H₆OAromatic aldehyde; used in flavoring and fragrance

Uniqueness of Formyl Bromide

Formyl bromide's uniqueness lies in its combination of reactivity due to the presence of both a formyl group and a halogen atom. Its instability compared to other halides makes it less common but also potentially useful for specific synthetic applications where high reactivity is desired.

Pioneering Methods in Formyl Halide Synthesis (1930s–1950s)

The earliest attempts to synthesize formyl bromide emerged alongside broader investigations into formyl halides during the 1930s. Initial approaches relied on halogen exchange reactions, wherein formyl chloride (HCOCl) served as a precursor. Researchers treated formyl chloride with hydrogen bromide (HBr) or potassium bromide (KBr) under anhydrous conditions, leveraging the equilibrium:

$$
\text{HCOCl} + \text{KBr} \rightarrow \text{HCOBr} + \text{KCl}
$$

This method, however, faced significant limitations. Formyl chloride’s inherent instability necessitated stringent temperature control (-30°C to -20°C), and yields rarely exceeded 40% due to competing hydrolysis and decomposition pathways. By the 1940s, alternative routes utilizing phosphorus tribromide (PBr₃) as a brominating agent for formic acid derivatives gained traction. For instance, reacting ethyl formate with PBr₃ produced formyl bromide alongside ethyl bromide:

$$
\text{HCOOCH}2\text{CH}3 + \text{PBr}3 \rightarrow \text{HCOBr} + \text{CH}3\text{CH}2\text{Br} + \text{HPO}3
$$

While this approach improved yield reproducibility, the requirement for excess PBr₃ and the generation of corrosive byproducts complicated large-scale applications. Early literature emphasized the delicate balance between reactant stoichiometry and reaction duration, with deviations often leading to polymeric side products or incomplete conversions.

Evolution of Radical-Mediated Bromination Techniques

The 1950s witnessed a paradigm shift with the advent of radical-mediated bromination strategies. Kinetic studies revealed that formyl radicals (HCO- ), generated via photolysis or thermal decomposition of aldehydes, could directly couple with molecular bromine (Br₂) to yield formyl bromide:

$$
\text{HCO- } + \text{Br}_2 \rightarrow \text{HCOBr} + \text{Br- }
$$

This method, first systematically characterized in the 1990s, offered distinct advantages over earlier approaches. Radical-mediated synthesis operated efficiently at ambient temperatures, avoided stoichiometric metal halides, and minimized hydrolysis risks by employing nonpolar solvents. Key parameters influencing yield and selectivity included:

ParameterOptimal RangeImpact on Reaction Efficiency
Bromine concentration1.5–2.0 equivalentsHigher concentrations accelerated radical quenching
Reaction temperature25–40°CElevated temperatures favored radical chain propagation
Solvent polarityLow (e.g., CCl₄)Reduced solvolysis of HCOBr

Notably, the use of ultraviolet irradiation to generate HCO- from acetaldehyde precursors enabled yields exceeding 70%, marking a significant improvement over halogen exchange methods. However, scalability remained constrained by the need for specialized equipment to maintain inert atmospheres and precise light exposure.

Critical Analysis of Early Stability Challenges in Synthesis Protocols

Early synthesis protocols grappled with formyl bromide’s thermodynamic instability, which manifests in three primary degradation pathways:

  • Hydrolysis: Rapid reaction with ambient moisture to formic acid and HBr:
    $$
    \text{HCOBr} + \text{H}_2\text{O} \rightarrow \text{HCOOH} + \text{HBr}
    $$
  • Thermal decomposition: At temperatures above 0°C, HCOBr disproportionates into CO and HBr:
    $$
    2\text{HCOBr} \rightarrow 2\text{CO} + \text{H}2 + 2\text{Br}2
    $$
  • Photolytic cleavage: Exposure to UV light induces homolytic cleavage of the C-Br bond, regenerating HCO- and Br- radicals.

Comparative analysis of synthesis methods reveals stark differences in product stability:

Synthesis MethodHalf-Life (25°C)Major Degradation Pathway
Halogen exchange<1 hourHydrolysis
PBr₃-mediated2–3 hoursThermal decomposition
Radical-mediated4–6 hoursPhotolytic cleavage

To mitigate these issues, early researchers adopted cryogenic storage (-80°C) and rigorously anhydrous workup conditions. The introduction of stabilizers such as hydroquinone (0.1–0.5 wt%) extended shelf life by scavenging free radicals, though at the cost of introducing purification challenges. These stability limitations profoundly influenced subsequent methodological developments, steering research toward in situ generation strategies rather than isolated HCOBr storage.

XLogP3

0.8

Hydrogen Bond Acceptor Count

1

Exact Mass

107.92108 g/mol

Monoisotopic Mass

107.92108 g/mol

Heavy Atom Count

3

Dates

Modify: 2024-08-10

Explore Compound Types